

crystal structure analysis of K₂Ti₂O₅

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Compound of Interest

Compound Name: Potassium titanium oxide

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An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Titanate (K₂Ti₂O₅)

Introduction

Potassium titanate (K₂Ti₂O₅) is an alkali metal titanate that has garnered significant interest within the scientific community. Materials in the A₂O-nTiO₂ family, where A is an alkali metal, are recognized as novel functional materials. Specifically, K₂Ti₂O₅ possesses a layered structure and has shown potential in various applications, including as a catalyst for soot combustion.^[1] This document provides a comprehensive overview of the synthesis, crystal structure, and analytical methodologies pertinent to K₂Ti₂O₅ for researchers, scientists, and professionals in drug development.

Synthesis of K₂Ti₂O₅

The primary method for synthesizing K₂Ti₂O₅ is through a solid-state reaction.^[2] This technique is well-suited for large-scale production.^[2]

Experimental Protocol: Solid-State Synthesis

- **Precursor Mixing:** Potassium carbonate (K₂CO₃) and titanium dioxide (TiO₂) are used as the starting materials.^[2] These precursors are mixed in a 1:2 molar ratio of K₂CO₃ to TiO₂.^[2]
- **Grinding:** The mixture is thoroughly ground into a fine powder using an agate mortar to ensure homogeneity.^[2]

- Calcination: The resulting powder is then calcined in the air. To obtain well-crystallized $K_2Ti_2O_5$, a calcination temperature of 850°C is maintained for 10 hours.[2]

Crystal Structure and Properties

$K_2Ti_2O_5$ crystallizes in a monoclinic system and is characterized by the space group C2/m.[2][3] The structure is three-dimensional and lamellar, which allows for properties like ion exchange. [3][4] The morphology of the synthesized crystals is typically irregular and plate-like, with particle sizes ranging from several micrometers to tens of micrometers.[2]

Crystallographic Data

The crystallographic parameters of $K_2Ti_2O_5$ have been determined through X-ray diffraction and refined using the Rietveld method.[2][5]

Parameter	Value (from XRD Pattern)[2]	Value (from Rietveld Refinement)[5]
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	C2/m
a (Å)	11.374	11.3610(17)
b (Å)	3.799	3.7940(6)
c (Å)	6.616	6.61836(15)
β (°)	100.1	99.842(4)

Coordination and Bond Distances

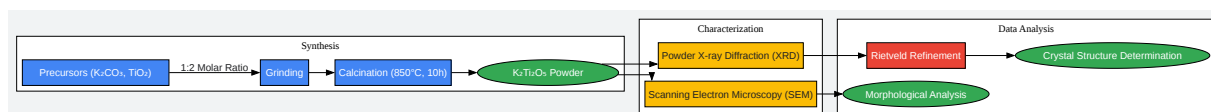
The coordination environment of the constituent ions plays a crucial role in the overall structure. The titanium atoms are each coordinated to five oxygen atoms, forming a slightly distorted trigonal bipyramid.[2] These units form continuous chains along the y-direction, and the layers are held together by potassium atoms.[2]

Atom	Coordination Number	Coordinating Atom	Bond Distance (Å)
Ti ⁴⁺	5	O ²⁻	1.73–2.02[3] (Theoretical: 1.58, 1.91, 1.98, 1.99, 1.98) [2]
K ¹⁺	8	O ²⁻	2.73–3.21[3]

There are three distinct oxygen sites. In the first, O²⁻ is bonded to one K¹⁺ and three equivalent Ti⁴⁺ atoms. In the second, O²⁻ is in a distorted single-bond geometry with five equivalent K¹⁺ and one Ti⁴⁺ atom. In the third site, O²⁻ is linearly bonded to four equivalent K¹⁺ and two equivalent Ti⁴⁺ atoms.[3]

Experimental Analysis Workflow

The characterization of K₂Ti₂O₅ involves a series of analytical techniques to determine its structural and morphological properties.



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Experimental workflow for the synthesis and structural analysis of K₂Ti₂O₅.

Methodology: X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (XRD) is the fundamental technique for the structural analysis of K₂Ti₂O₅. [2][5]

- **Data Collection:** XRD patterns are collected using a diffractometer with a monochromatic radiation source, such as Cu-K α .^[5]
- **Phase Identification:** The obtained diffraction patterns are compared with standard patterns from crystallographic databases (e.g., PDF51–1890) to confirm the synthesis of the pure K₂Ti₂O₅ phase.^[2]
- **Rietveld Refinement:** The Rietveld method, a least-squares approach, is employed to refine the crystal structure parameters from the powder diffraction data.^[6] This involves fitting a calculated diffraction profile to the experimental data.^[6] The refinement process allows for the precise determination of lattice parameters, atomic positions, and other structural details.^{[5][6]}

Methodology: Scanning Electron Microscopy (SEM)

SEM is utilized to investigate the morphology of the synthesized K₂Ti₂O₅ crystals.^[2] This technique provides high-resolution images of the sample's surface, revealing the plate-like crystal habit and particle size distribution.^[2]

Conclusion

The crystal structure of K₂Ti₂O₅ has been well-characterized through solid-state synthesis and subsequent analysis by X-ray diffraction and electron microscopy. Its monoclinic C2/m structure, with five-coordinate titanium, gives rise to its layered nature and potential for various applications. The detailed experimental protocols and crystallographic data presented in this guide offer a comprehensive resource for researchers working with this and related materials.

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